molecular formula C16H17NO4S2 B5303084 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No. B5303084
M. Wt: 351.4 g/mol
InChI Key: HCQKRFOWSSSAFW-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid, also known as HT-01, is a thiazolidinedione derivative that has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exerts its pharmacological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism. 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have demonstrated that 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid possesses a wide range of biochemical and physiological effects. It has been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in laboratory experiments is its ability to target multiple pathways involved in disease pathogenesis. Additionally, 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is relatively easy to synthesize and has been shown to exhibit low toxicity in animal models. However, one of the limitations of using 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in laboratory experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. One area of interest is its potential therapeutic application in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-tumor effects of 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Finally, the development of more efficient methods for synthesizing and administering 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid could lead to its widespread use in clinical settings.

Synthesis Methods

The synthesis of 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves the reaction of 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with 6-bromohexanoic acid in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid.

Scientific Research Applications

6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

6-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c18-12-7-5-11(6-8-12)10-13-15(21)17(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10,18H,1-4,9H2,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQKRFOWSSSAFW-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

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